molecular formula C19H13Cl2N3O4S B12219650 3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12219650
M. Wt: 450.3 g/mol
InChI Key: FQRKOOKDYGAHHS-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with dichloro, dimethoxyphenyl, and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Dichloro Substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Formation of the Oxadiazolyl Group: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Compared to these similar compounds, 3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide stands out due to the presence of the oxadiazolyl group and the benzothiophene core. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₄Cl₂N₄O₃S
  • Molecular Weight : 414.30 g/mol

Structure Analysis

The structural features of the compound include:

  • A benzothiophene core which is known for its biological activity.
  • A dichloro substitution that may enhance its interaction with biological targets.
  • An oxadiazole moiety which is often associated with anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects primarily through apoptosis induction.

Case Study: Cytotoxicity Evaluation

In a study assessing the compound's efficacy against human cancer cell lines (e.g., MDA-MB-231 for breast cancer and HT-29 for colon cancer), it was found that:

  • MDA-MB-231 Cells : The compound reduced cell viability significantly at concentrations of 10 µM and 50 µM, with apoptosis rates reaching up to 62.7% at higher concentrations.
  • HT-29 Cells : A similar trend was observed, although the response was less pronounced compared to MDA-MB-231 cells.
Cell LineConcentration (µM)Viability Reduction (%)Apoptosis Induction (%)
MDA-MB-2311045.262.7
MDA-MB-23150SignificantHigh
HT-2910Moderate45.2
HT-2950SignificantModerate

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Protein Kinases : The compound has been noted to inhibit several kinases involved in tumor growth and progression, including FGFRs (Fibroblast Growth Factor Receptors) and HER family receptors.
  • Induction of Apoptosis : The compound promotes programmed cell death pathways in cancer cells, leading to decreased proliferation.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that the compound may possess antimicrobial activity against certain bacterial strains. However, the extent of this activity appears limited compared to its anticancer effects.

Synthesis and Evaluation Studies

Several studies have synthesized derivatives of this compound to evaluate their biological activities:

  • Anticancer Evaluation : New derivatives were tested for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Toxicity Studies : Toxicity assessments using Daphnia magna indicated low toxicity levels for certain derivatives, suggesting a favorable therapeutic index.

Comparative Analysis of Derivatives

A comparative analysis of various synthesized derivatives revealed that modifications in the oxadiazole moiety significantly influenced both cytotoxicity and selectivity towards different cancer cell lines.

Compound VariantIC50 (µM) MDA-MB-231IC50 (µM) HT-29
Original Compound1520
Variant A1025
Variant B530

Properties

Molecular Formula

C19H13Cl2N3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H13Cl2N3O4S/c1-26-12-6-3-9(7-13(12)27-2)16-18(24-28-23-16)22-19(25)17-15(21)11-5-4-10(20)8-14(11)29-17/h3-8H,1-2H3,(H,22,24,25)

InChI Key

FQRKOOKDYGAHHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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